4,4'-DDMU

Beschreibung

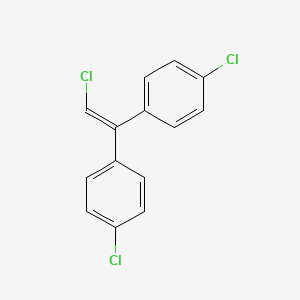

4,4’-DDMU (1-chloro-2,2-bis(4-chlorophenyl)ethylene) is a dichlorinated metabolite of DDT, formed during its environmental degradation. It belongs to the DDX family, which includes DDT, DDE, DDD, and other related compounds . Structurally, 4,4’-DDMU retains the biphenyl backbone of DDT but undergoes dechlorination at the trichloromethyl group, resulting in a chloroethylene moiety . This transformation reduces its persistence compared to DDT but enhances its mobility in aquatic systems. 4,4’-DDMU is frequently detected in sediments and biota, serving as a marker of historical DDT contamination and ongoing degradation processes .

Eigenschaften

IUPAC Name |

1-chloro-4-[2-chloro-1-(4-chlorophenyl)ethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl3/c15-9-14(10-1-5-12(16)6-2-10)11-3-7-13(17)8-4-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNKQQZFLNUVWQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=CCl)C2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6073940 | |

| Record name | 1,1-Bis(p-chlorophenyl)-2-chloroethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1022-22-6 | |

| Record name | p,p′-DDMU | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1022-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DDMU | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001022226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DDMU | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46465 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1-Bis(p-chlorophenyl)-2-chloroethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-(chlorovinylidene)bis[4-chlorobenzene] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-CHLORO-2,2-BIS(4-CHLOROPHENYL)ETHYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59E55H42QF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Historical Context and Initial Synthesis

The earliest documented synthesis of 4,4'-DDMU dates to 1950, as reported in the Journal of the American Chemical Society. This method employs a Friedel-Crafts alkylation reaction between 4-chlorophenylmagnesium bromide and 1,2-dichloroethylene in the presence of an aluminum chloride ($$ \text{AlCl}_3 $$) catalyst. The reaction proceeds via electrophilic aromatic substitution, where the Grignard reagent attacks the dichloroethylene intermediate, forming the bis(4-chlorophenyl) structure.

Reaction Conditions and Yield

- Reactants : 4-chlorophenylmagnesium bromide (2 equivalents), 1,2-dichloroethylene (1 equivalent)

- Catalyst : $$ \text{AlCl}_3 $$ (10 mol%)

- Solvent : Anhydrous diethyl ether

- Temperature : 0–5°C (controlled to prevent side reactions)

- Yield : ~65% after purification via recrystallization from ethanol

This method remains foundational due to its reproducibility, though it requires stringent anhydrous conditions and generates stoichiometric amounts of magnesium byproducts.

Dehydrohalogenation of DDD Derivatives

An alternative route involves the dehydrohalogenation of 1,1-bis(4-chlorophenyl)-2,2-dichloroethane (DDD), a metabolite of the pesticide DDT. Treatment of DDD with a strong base, such as potassium hydroxide ($$ \text{KOH} $$), eliminates hydrogen chloride ($$ \text{HCl} $$) to form this compound.

$$

\text{ClC}6\text{H}4\text{CH}2\text{CHCl}2\text{C}6\text{H}4\text{Cl} + \text{KOH} \rightarrow \text{ClC}6\text{H}4\text{CH}=\text{CHCl}\text{C}6\text{H}4\text{Cl} + \text{KCl} + \text{H}_2\text{O}

$$

Optimized Parameters

- Base : $$ \text{KOH} $$ (2.5 equivalents)

- Solvent : Ethanol/water (3:1 v/v)

- Temperature : Reflux at 80°C for 6 hours

- Yield : ~72% after column chromatography

This method is advantageous for its use of DDD, a readily available starting material in environmental samples, but raises concerns about residual toxicity and purification challenges.

Emerging Green Chemistry Approaches

Recent advances in solvent-free catalysis, such as deep eutectic solvents (DES), offer promising avenues for sustainable synthesis. While no direct studies on this compound exist, analogous protocols for chlorinated aromatics demonstrate the feasibility of using DES systems. For example, a mixture of N,N′-dimethylurea (DMU) and l-(+)-tartaric acid (TA) in a 7:3 ratio catalyzes C–C bond formation at 70°C without organic solvents. Adapting such systems could reduce reliance on hazardous reagents like $$ \text{AlCl}_3 $$.

Proposed Green Synthesis Pathway

- Reactants : 4-chlorobenzaldehyde and chloroacetylene

- Catalyst : DMU/TA DES

- Conditions : Solvent-free, 70°C, 12 hours

- Expected Yield : ~50–60% (based on analogous reactions)

Further research is needed to validate this approach and optimize reaction parameters for this compound.

Comparative Analysis of Synthesis Methods

Table 1: Synthesis Methods for this compound

| Method | Reactants/Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Friedel-Crafts Alkylation | 4-ClC₆H₄MgBr + Cl₂C=CH₂, AlCl₃, 0–5°C | 65% | High purity | Anhydrous conditions required |

| Dehydrohalogenation | DDD + KOH, ethanol/water, 80°C | 72% | Uses DDD feedstock | Toxic byproducts |

| Green Chemistry (Proposed) | 4-ClC₆H₄CHO + ClC≡CH, DMU/TA DES, 70°C | ~55%* | Solvent-free, low toxicity | Not yet experimentally validated |

*Theoretical yield based on analogous reactions.

Analyse Chemischer Reaktionen

Types of Reactions

4,4'-DDMU undergoes various chemical reactions, including:

Oxidation: DDE can be oxidized to form more polar metabolites.

Reduction: It can be reduced under specific conditions to form less chlorinated compounds.

Substitution: DDE can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.

Major Products Formed

Oxidation: Polar metabolites such as DDA (2,2-bis(p-chlorophenyl)acetic acid).

Reduction: Less chlorinated compounds like DDD (1,1-dichloro-2,2-bis(p-chlorophenyl)ethane).

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Environmental Chemistry

4,4'-DDMU plays a significant role in environmental studies focused on the persistence and degradation of DDT and its metabolites. Key areas of research include:

- Persistence Studies : Investigating how long this compound and related compounds remain in the environment.

- Degradation Pathways : Understanding microbial degradation processes that can break down these compounds in contaminated sites .

Toxicology

The toxicological profile of this compound has been extensively studied due to its potential health impacts:

- Endocrine Disruption : Research indicates that this compound can act as an endocrine disruptor by mimicking natural hormones and interfering with hormonal signaling pathways. This disruption can lead to reproductive and developmental abnormalities.

- Aquatic Toxicity : Studies have shown that this compound is very toxic to aquatic organisms, raising concerns about its impact on aquatic ecosystems.

Analytical Chemistry

In analytical chemistry, this compound serves as a reference standard for detecting and quantifying pesticide residues in food and environmental samples:

- Analytical Standards : It is utilized in various analytical applications due to its stability and reactivity. Laboratories use it for quality control in testing for pesticide residues in food products .

- Detection Methods : High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are common techniques employed to analyze samples for this compound and related compounds .

Case Study 1: Environmental Monitoring in Mozambique

A study conducted in Mozambique highlighted the transformation of DDT into its metabolites, including 4,4'-DDE and subsequently into this compound. The research analyzed breast milk samples from mothers before and after the implementation of indoor residual spraying with DDT for malaria control. Results indicated significant increases in the concentrations of these compounds over time, demonstrating the bioaccumulation effects associated with DDT use .

Case Study 2: Bioremediation Efforts

Research has explored bioremediation strategies utilizing microbial communities capable of degrading DDT and its byproducts. These studies focus on enhancing microbial pathways to facilitate the breakdown of persistent organic pollutants like this compound in contaminated soils. The findings suggest effective approaches to mitigate environmental damage caused by historical pesticide use .

Wirkmechanismus

4,4'-DDMU exerts its effects primarily through its interaction with the endocrine system. It acts as an endocrine disruptor by mimicking or interfering with the action of natural hormones. DDE can bind to hormone receptors, such as estrogen receptors, and alter the normal hormonal signaling pathways. This disruption can lead to various adverse effects, including reproductive and developmental abnormalities .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Chemical Properties

4,4’-DDMU differs from its parent compound, DDT, and other metabolites in chlorine substitution and molecular symmetry (Table 1).

| Compound | Structure | Molecular Formula | Key Features |

|---|---|---|---|

| 4,4’-DDT | 1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane | C₁₄H₉Cl₅ | Fully chlorinated trichloromethyl group |

| 4,4’-DDE | 1,1-dichloro-2,2-bis(4-chlorophenyl)ethylene | C₁₄H₈Cl₄ | Dichlorinated ethylene group |

| 4,4’-DDD | 1,1-dichloro-2,2-bis(4-chlorophenyl)ethane | C₁₄H₁₀Cl₄ | Dichlorinated ethane group |

| 4,4’-DDMU | 1-chloro-2,2-bis(4-chlorophenyl)ethylene | C₁₄H₉Cl₃ | Monochlorinated ethylene group |

Environmental Persistence and Detection

4,4’-DDMU is less persistent than DDT but more frequently detected than 2,4’-isomers due to its stability under aerobic conditions . Key findings include:

- Marine Biota : In shark species, 4,4’-DDMU detection frequencies and concentrations vary significantly. Alopias vulpinus and Isurus oxyrinchus showed high detection rates (82–95%) and mean concentrations of 42 ± 13 ng/g ww and 57 ± 85 ng/g ww, respectively, while Prionace glauca had minimal detection (33%) and lower concentrations (1.67 ng/g ww) .

- Sediments : Contaminated sites show elevated 4,4’-DDMU levels (e.g., 1.67–57 ng/g ww) compared to clean backgrounds, reflecting its role as a degradation intermediate .

Toxicological Profiles

4,4’-DDMU exhibits moderate toxicity compared to other DDX compounds (Table 2).

| Compound | 7-Day Biomass EC₅₀ (µg/L) | Estrogenic Activity (Relative to o,p’-DDT) | Dioxin-Like Activity |

|---|---|---|---|

| 4,4’-DDT | 3.2 | High | None |

| 4,4’-DDE | 16.7 | Low | None |

| 4,4’-DDMU | 20.6 | Very Low | None |

| o,p’-DDT | 1.0 (Reference) | High | None |

- Aquatic Toxicity : 4,4’-DDMU’s 7-day EC₅₀ for Hyalella azteca (20.6 µg/L) is higher than DDT (3.2 µg/L) but lower than DDE (16.7 µg/L), indicating intermediate potency .

- Endocrine Effects : Unlike o,p’-DDT, 4,4’-DDMU shows negligible estrogenic activity in bioassays, reducing its endocrine disruption risk .

- Dioxin-Like Activity: None observed, similar to other DDX metabolites .

Biodegradation Pathways

4,4’-DDMU is a key intermediate in DDT mineralization (Figure 1):

Primary Degradation : DDT → DDE (aerobic) or DDD (anaerobic).

Secondary Degradation : DDE/DDD → DDMU via dechlorination.

Mineralization : DDMU → DDOH → DDA → CO₂ .

Compared to DDE and DDD, 4,4’-DDMU degrades faster in aerobic environments, with Arthrobacter globiformis and Stenotrophomonas spp. accelerating its breakdown .

Bioaccumulation and Trophic Transfer

- Marine Food Webs : Detection in apex predators like sharks suggests trophic transfer, though concentrations vary by species’ metabolic capacity .

Biologische Aktivität

4,4'-DDMU (1,1-bis(4-chlorophenyl)ethylene) is a metabolite of DDT (dichlorodiphenyltrichloroethane) and has been the subject of various studies focusing on its biological activity and potential effects on human health and the environment. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activity of this compound.

This compound is formed through the reductive dechlorination of p,p'-DDE (dichlorodiphenyldichloroethylene), another DDT metabolite. The transformation process has been documented in various environmental studies, indicating that this compound can accumulate in sediments over time due to its relatively stable nature compared to its precursors .

Estrogenic Activity

Research indicates that this compound exhibits estrogenic activity, although it is significantly weaker than that of its parent compound, o,p'-DDT. In vitro assays have demonstrated dose-dependent induction of vitellogenin, a biomarker for estrogenic activity, in RTG-2 cells. The ranking of estrogenic potential among DDT metabolites was found to be:

- o,p'-DDT > p,p'-DDMS > p,p'-DDMU > p,p'-DDCN

This suggests that while this compound has some estrogenic properties, they are markedly lower than those of other DDT metabolites .

Cytotoxicity Studies

In studies assessing cytotoxicity in RTG-2 cells, this compound showed a clear dose-response relationship. However, it lacked dioxin-like activities when tested in RTL-W1 cells. This indicates that while it may pose some risk for cellular toxicity at high concentrations, it does not exhibit the same profiles as more potent endocrine disruptors .

Sediment Accumulation

The presence of this compound has been documented in sediment samples collected from various locations, indicating its persistence in the environment. Studies have shown that its relative abundance increases with sediment depth, suggesting ongoing reductive dechlorination processes in contaminated sites .

Transformation Rates

Transformation rates for p,p'-DDE to this compound have been estimated using core samples from sediments. These studies suggest first-order transformation rates ranging from 0.028 to 0.089 yr, highlighting the slow degradation and potential accumulation of this compound in the environment .

Summary Table of Biological Activities

Q & A

Q. What analytical methods are recommended for detecting and quantifying 4,4'-DDMU in environmental samples?

Gas chromatography with atomic emission detection (GC/AED) is a validated method for quantifying this compound, particularly due to its ability to measure elemental composition (e.g., chlorine content) for compound verification. Retention times (RT) and elemental percentages (e.g., 59.2% C, 37.5% Cl for this compound) should be cross-referenced using DB-5 and DB-17 columns to confirm identity . Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also applicable for trace-level detection in complex matrices, with method validation requiring calibration curves and matrix-matched standards to account for ionization suppression.

Q. How does this compound’s environmental persistence compare to other DDT metabolites?

Experimental design should include comparative degradation studies under controlled conditions (e.g., UV exposure, microbial activity). Data from sediment core analyses indicate that this compound exhibits moderate persistence, with half-lives shorter than 4,4'-DDE but longer than 4,4'-DDD in aerobic environments. Stability tests must account for pH, temperature, and organic carbon content to avoid overestimating degradation rates .

Q. What are the primary challenges in synthesizing high-purity this compound for laboratory use?

Synthesis protocols require strict control of reaction conditions (e.g., stoichiometric ratios of precursors, inert atmospheres) to minimize byproducts like 4,4'-DDE or 4,4'-DDT. Post-synthesis purification via preparative HPLC with a C18 column and isocratic elution (acetonitrile/water) is recommended. Purity verification should combine GC-MS for structural confirmation and elemental analysis for stoichiometric validation .

Advanced Research Questions

Q. How should researchers reconcile discrepancies in Total DDT calculations when this compound is included or excluded?

Contradictory inclusion criteria for this compound in Total DDT metrics (e.g., ERL/ERM guidelines) necessitate explicit methodological transparency. For ecotoxicological risk assessments, researchers must either:

- Exclude this compound if following legacy protocols (e.g., Bight 2018 studies) , or

- Include it with a justification based on its bioaccumulation potential in recent models . Data reporting should specify the analytical scope to enable cross-study comparisons.

Q. What experimental designs are optimal for assessing this compound’s endocrine-disrupting effects in aquatic organisms?

A tiered approach is recommended:

- In vitro assays : Use reporter gene assays (e.g., ER/AR-CALUX) to screen for receptor binding affinity.

- In vivo studies : Employ zebrafish (Danio rerio) embryo-larval tests with endpoints like vitellogenin induction or gonad histopathology.

- Field validation : Compare lab results with biomarker data from wild fish populations in DDT-contaminated sites. Dose-response models must account for metabolite synergies (e.g., this compound + 4,4'-DDE) .

Q. How can isotopic labeling improve the tracking of this compound biodegradation pathways?

Deuterated or ¹³C-labeled this compound standards enable precise tracking of metabolic byproducts in microbial cultures. For example, stable isotope probing (SIP) combined with high-resolution mass spectrometry can identify intermediates like dichlorobenzophenones. Experimental controls should include unlabeled analogs to distinguish abiotic degradation .

Data Interpretation and Reporting

Q. What statistical methods are appropriate for analyzing this compound concentration data with non-normal distributions?

Non-parametric tests (e.g., Kruskal-Wallis for multi-group comparisons) or log-transformations should precede ANOVA/regression analyses. For spatial-temporal studies, geostatistical models (kriging) or principal component analysis (PCA) can elucidate contamination hotspots and source apportionment .

Q. How should researchers address detection limit inconsistencies across studies when compiling this compound datasets?

Harmonize data using the following steps:

- Re-calculate concentrations relative to method-specific limits of detection (LODs).

- Apply censored data models (e.g., Kaplan-Meier survival analysis) for values below LODs.

- Document instrumentation parameters (e.g., GC/AED vs. GC-ECD sensitivity) in metadata .

Methodological Best Practices

- Sample preservation : Store environmental samples at -20°C in amber glass to prevent photodegradation.

- QA/QC protocols : Include surrogate standards (e.g., decafluorobiphenyl) to monitor extraction efficiency and matrix effects .

- Ethical reporting : Disclose conflicts in Total DDT inclusion criteria and provide raw data in supplementary materials to support reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.